molecular formula C16H19NO7 B11459366 Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate

Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B11459366
M. Wt: 337.32 g/mol
InChI Key: SFJCXFJNSITUCA-UHFFFAOYSA-N
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Description

Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by a complex structure that includes a benzodioxole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with an appropriate pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Mthis compound: Methyl ester analog with potentially different pharmacokinetic properties.

    Propyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate: Propyl ester analog with variations in lipophilicity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19NO7

Molecular Weight

337.32 g/mol

IUPAC Name

ethyl 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C16H19NO7/c1-4-22-16(19)11-9(6-17-15(11)18)8-5-10-13(24-7-23-10)14(21-3)12(8)20-2/h5,9,11H,4,6-7H2,1-3H3,(H,17,18)

InChI Key

SFJCXFJNSITUCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC3=C(C(=C2OC)OC)OCO3

Origin of Product

United States

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